Cas no 29552-41-8 (Parthenolide)
Parthenolide structure
Product Name:Parthenolide
Numéro CAS:29552-41-8
Le MF:C15H20O3
Mégawatts:248.317504882813
CID:53487
PubChem ID:5353864
Update Time:2025-11-01
Parthenolide Propriétés chimiques et physiques
Nom et identifiant
-
- Parthenolide
- 2,3,6,7,7a,8,10a,10b-Octahydro-1a,5-dimethyl-8-methyleneoxireno(9,10)cyclodeca(1,2-b)furan-9(1aH)-one
- 4,5ξ-epoxy-6α-hydroxy-4ξH-germacra-1(10)t,11(13)-dien-12-oic acid-lactone
- (-)-Parthenolide
- BRD-A11112921-001-01-1
- Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-
- AKOS015840066
- Q2662393
- 20554-84-1
- Oxireno(9,10)cyclodeca(1,2-b)furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-
- CHEMBL3186408
- (7Z)-4, 8-dimethyl-12-methylidene-3, 14-dioxatricyclo[9.3.0.02, 4]tetradec-7-en-13-one
- LS-14419
- 29552-41-8
- (7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
- CHEBI:95124
- 4xi-Germacra-1(10),11(13)-dien-12-oic acid, 4,5-epoxy-6alpha-hydroxy-, gamma-lactone
- NSC157035
- MLS003389438
- NCI60_001132
- DTXSID30860250
- CHEMBL2142363
- Q27166906
- 1a,5-dimethyl-8-methylidene-2,3,6,7,7a,8,10a,10b-octahydrooxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one
- 4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
- SMR002049091
- SY038109
- LSM-6390
- FT-0638009
-
- Piscine à noyau: 1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/b9-5-
- La clé Inchi: KTEXNACQROZXEV-UITAMQMPSA-N
- Sourire: O1C2C3C(C(=C)C(=O)O3)CCC(C)=CCCC12C |c:13|
Propriétés calculées
- Qualité précise: 248.14124450g/mol
- Masse isotopique unique: 248.14124450g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 0
- Complexité: 437
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.3
- Surface topologique des pôles: 38.8Ų
Parthenolide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR002ZFK-100mg |
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene- |
29552-41-8 | 97% | 100mg |
$52.00 | 2025-02-13 | |
| Aaron | AR002ZFK-250mg |
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene- |
29552-41-8 | 97% | 250mg |
$92.00 | 2025-02-13 | |
| Aaron | AR002ZFK-1g |
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene- |
29552-41-8 | 97% | 1g |
$252.00 | 2025-02-13 | |
| Aaron | AR002ZFK-20mg |
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene- |
29552-41-8 | 20mg |
$195.00 | 2023-12-15 | ||
| 1PlusChem | 1P002Z78-20mg |
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene- |
29552-41-8 | 20mg |
$63.00 | 2024-05-06 | ||
| 1PlusChem | 1P002Z78-100mg |
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene- |
29552-41-8 | 100mg |
$144.00 | 2024-05-06 | ||
| A2B Chem LLC | AB38132-20mg |
Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene- |
29552-41-8 | 20mg |
$60.00 | 2024-04-20 |
Parthenolide Littérature connexe
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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